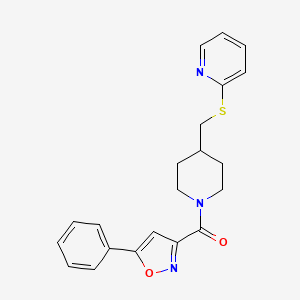

(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

The compound “(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a synthetic small molecule featuring a methanone core linked to two distinct heterocyclic moieties. Its structure comprises:

- A 5-phenylisoxazole group, known for its role in modulating pharmacokinetic properties and enhancing metabolic stability in drug design .

This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-21(18-14-19(26-23-18)17-6-2-1-3-7-17)24-12-9-16(10-13-24)15-27-20-8-4-5-11-22-20/h1-8,11,14,16H,9-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMOBEODLWWXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , often referred to as a bioactive heterocyclic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Synthesis of the Compound

The synthesis of the target compound typically involves multi-step organic reactions, including the formation of isoxazole and piperidine derivatives. The following general synthetic pathway can be outlined:

- Formation of Isoxazole Ring : The phenylisoxazole moiety is synthesized through a cyclization reaction involving appropriate precursors such as phenyl hydrazine and α,β-unsaturated carbonyl compounds.

- Piperidine Derivative Synthesis : The piperidine ring is formed through a nucleophilic substitution reaction where a suitable alkyl or aryl halide reacts with piperidine.

- Thioether Formation : The pyridin-2-ylthio group is introduced via a thiol substitution reaction, linking the sulfur atom to the piperidine nitrogen.

- Final Coupling : The final compound is obtained by coupling the isoxazole and piperidine derivatives through a methanone linkage.

Table 1: Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Phenyl hydrazine, α,β-unsaturated carbonyl |

| 2 | Nucleophilic Substitution | Piperidine, alkyl/aryl halide |

| 3 | Thiol Substitution | Pyridin-2-thiol, base |

| 4 | Coupling | Isolated isoxazole, piperidine derivative |

The biological activity of the compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the isoxazole ring enhances the lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

- CNS Activity : Compounds with piperidine moieties are known for their central nervous system (CNS) effects. This compound may inhibit specific neurotransmitter uptake mechanisms, akin to other known CNS-active agents .

- Anti-inflammatory Properties : Preliminary in vitro studies suggest that derivatives containing similar structural features can modulate inflammatory pathways, potentially reducing cytokine release .

Case Studies

- Antimicrobial Efficacy : A study investigating derivatives of isoxazole demonstrated that specific substitutions at the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and E. coli .

- CNS Pharmacology : Research on related piperidine compounds revealed their potential as anxiolytic agents in animal models, indicating that our compound may have similar effects due to its structural analogies .

- In Vivo Studies : In vivo studies on similar compounds have shown promising results in reducing inflammation in models of arthritis, suggesting that this compound could also possess anti-inflammatory properties .

Table 2: Biological Activity Overview

Scientific Research Applications

Synthetic Routes

Recent advancements in synthetic methodologies have facilitated the production of this compound through various techniques, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit potent anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific substitutions on the isoxazole ring enhance its cytotoxic effects against breast cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neurological Applications

The pharmacological profile of this compound includes potential applications in treating neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for addressing conditions such as anxiety and depression. Studies have shown that it acts as an antagonist at specific receptors involved in these pathways, offering a novel approach to treatment .

Case Study 1: Anticancer Efficacy

A comprehensive study involving (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone was conducted on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing that the compound exhibited stronger activity against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Chemical Reactions Analysis

Functionalization of the Piperidine Ring

The piperidine moiety offers opportunities for N-alkylation, acylation, or substitution.

-

The pyridin-2-ylthio methyl group may influence regioselectivity during alkylation due to steric and electronic effects .

Reactivity of the Methanone Group

The central ketone can participate in nucleophilic additions or reductions.

-

The electron-withdrawing isoxazole and pyridine groups may enhance the electrophilicity of the ketone.

Modification of the Isoxazole Ring

The 5-phenylisoxazole core can undergo ring-opening or electrophilic substitution.

Oxidation of the Pyridin-2-ylthio Group

The thioether linkage is susceptible to oxidation.

Cross-Coupling Reactions

The pyridine and phenyl rings enable transition-metal-catalyzed couplings.

Stability Under Acidic/Basic Conditions

| Condition | Observation | Source Citation |

|---|---|---|

| Acidic Hydrolysis | Stable in dilute HCl (pH 3–5); decomposes in concentrated H₂SO₄. | |

| Basic Hydrolysis | Resists hydrolysis in NaOH (1M, 25°C); degrades at >80°C. |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related methanone derivatives and heterocyclic systems:

Structural Analogues from Evidence

Key Comparisons

Heterocyclic Influence on Bioactivity

- The target compound’s isoxazole and pyridine-thioether groups contrast with w3 ’s triazole and methylpiperazine . Triazoles (in w3) are often associated with hydrogen-bonding interactions in kinase inhibitors, while isoxazoles may enhance metabolic stability .

- The piperidine ring in the target compound vs. piperazine in w3 alters basicity and solubility. Piperazine derivatives typically exhibit improved aqueous solubility due to their amine groups .

Synthetic and Analytical Approaches emphasizes NMR and UV spectroscopy for elucidating complex heterocycles like Zygocaperoside. These methods could be applied to confirm the target compound’s structure, particularly its isoxazole and piperidine moieties . describes synthetic routes for methanone derivatives, suggesting that the target compound’s synthesis might involve similar coupling reactions (e.g., nucleophilic substitution or amidation) .

Pharmacokinetic Considerations

- The pyridin-2-ylthio group introduces sulfur, which may enhance membrane permeability but also increase oxidative metabolic liability compared to w3’s chloro-pyrimidine group .

Q & A

Q. What are the standard synthetic routes for preparing (5-phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone?

- Methodological Answer : A common approach involves coupling the isoxazole and piperidine moieties via a methanone linkage. For example, refluxing in ethanol with appropriate catalysts (e.g., ammonium acetate) can promote condensation reactions. Post-synthesis, purification via recrystallization (e.g., DMF-EtOH mixtures) is recommended to remove unreacted intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., isoxazole C-H at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- HPLC : Employ a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and gradient elution (acetonitrile/water) .

- Melting Point : Compare with literature values (if available) for consistency .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the thioether group or oxidation of the isoxazole ring. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

- Methodological Answer : Optimize reaction parameters:

- Solvent : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst : Test Pd/C or Cu(I) for coupling efficiency .

- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 for pyridin-2-ylthio precursor) to drive reactions to completion .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons by correlating spin systems .

- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the piperidine ring) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can the compound be modified to enhance its physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.